Product packaging for 2,6-Dipropylpyridine(Cat. No.:CAS No. 33354-88-0)

2,6-Dipropylpyridine

Cat. No.: B1610323
CAS No.: 33354-88-0
M. Wt: 163.26 g/mol
InChI Key: GVSNZBKVNVRUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dipropylpyridine is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This compound belongs to a class of sterically hindered pyridines, where the propyl groups at the 2 and 6 positions create significant steric hindrance around the nitrogen atom in the pyridine ring. This structural feature is critical in coordination chemistry and catalysis, as it influences the compound's ability to coordinate with metal centers and can be used to fine-tune the properties of resulting complexes . In scientific research, this compound serves as a valuable precursor and building block for the development of novel ligands. Its structure can be utilized in the synthesis of more complex molecular architectures, such as diiminopyridine systems, which are prominent in the development of olefin polymerization catalysts . The compound has been employed in synthetic routes with reported yields around 27% . Researchers value it for creating well-defined steric environments in catalytic systems. This chemical is offered for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should be performed by qualified professionals in a well-controlled laboratory setting. According to supplier data, this compound should be stored sealed in a dry environment at room temperature and kept in a dark place to ensure stability . Please refer to the relevant Safety Data Sheet for detailed hazard and handling information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B1610323 2,6-Dipropylpyridine CAS No. 33354-88-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33354-88-0

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2,6-dipropylpyridine

InChI

InChI=1S/C11H17N/c1-3-6-10-8-5-9-11(12-10)7-4-2/h5,8-9H,3-4,6-7H2,1-2H3

InChI Key

GVSNZBKVNVRUDM-UHFFFAOYSA-N

SMILES

CCCC1=NC(=CC=C1)CCC

Canonical SMILES

CCCC1=NC(=CC=C1)CCC

Origin of Product

United States

Synthetic Methodologies and Synthetic Transformations

Strategic Approaches to 2,6-Dipropylpyridine Synthesis

The formation of the this compound core can be accomplished through several strategic routes, including the functionalization of existing pyridine (B92270) rings, the assembly of the ring from acyclic precursors, and advanced skeletal editing techniques.

One of the most direct methods for synthesizing 2,6-disubstituted pyridines involves the alkylation of simpler pyridine derivatives. A common strategy employs the reaction of pyridine N-oxides with Grignard reagents. The addition of a propyl Grignard reagent to pyridine N-oxide, followed by treatment with a reagent like acetic anhydride (B1165640) or in the presence of copper catalysts, can yield 2-propylpyridine (B1293518). A subsequent reaction can then introduce the second propyl group at the 6-position. organic-chemistry.org This stepwise approach allows for controlled dialkylation. organic-chemistry.org

Another approach involves free radical reactions on substituted pyridines. For instance, the synthesis of 2,6-dipropyl-4-cyanopyridine, a precursor that can be converted to other derivatives, has been achieved through the alkylation of 4-cyanopyridine (B195900) using butyric acid in a free-radical process. derpharmachemica.com This method highlights how existing functionalized pyridines can serve as platforms for introducing alkyl chains at the 2- and 6-positions.

Table 1: Selected Alkylation Approaches for 2,6-Disubstituted Pyridine Synthesis

PrecursorReagentsProduct TypeKey FeatureReference
Pyridine N-oxide1. Propyl Grignard Reagent 2. Acetic Anhydride or DMFThis compoundStepwise addition of alkyl groups via Grignard reaction. organic-chemistry.org
4-CyanopyridineButyric Acid (excess)2,6-Dipropyl-4-cyanopyridineFree radical alkylation of a functionalized pyridine ring. derpharmachemica.com

Multicomponent reactions (MCRs) offer an efficient pathway for constructing complex molecular frameworks like the pyridine ring in a single step from simple, readily available starting materials. researchgate.net These reactions are prized for their high atom economy and reduction in waste-generating intermediate steps. researchgate.netrsc.org

One such strategy involves the acceptorless dehydrogenative coupling of alcohols. For example, γ-amino-alcohols can be reacted with secondary alcohols, catalyzed by ruthenium or iridium complexes, to form 2,6-disubstituted pyridines. rsc.org A more general approach is the condensation of aldehydes, methyl ketones, and a nitrogen source like ammonium (B1175870) acetate. rsc.orgrsc.org By selecting appropriate starting materials, such as a ketone with propyl side chains, this method can be adapted to produce this compound derivatives. These reactions are often catalyzed by transition metals, such as palladium or zinc, under either homogeneous or heterogeneous conditions. rsc.org

Skeletal editing represents a cutting-edge strategy in organic synthesis, enabling the conversion of one heterocyclic core into another through the precise insertion, deletion, or swapping of atoms. d-nb.infochinesechemsoc.org This approach avoids de novo synthesis and allows for the late-stage modification of complex molecules. chinesechemsoc.org

A notable example is the conversion of pyrimidines into pyridines. This transformation can be accomplished via a two-atom swap, effectively replacing a C-N segment of the pyrimidine (B1678525) ring with a C-C segment. chinesechemsoc.org The process typically involves activating the pyrimidine with an agent like triflic anhydride (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement to yield the corresponding pyridine. chinesechemsoc.org While specific examples yielding this compound are not extensively detailed, the methodology provides a powerful and conceptually novel route to access such scaffolds from different heterocyclic starting materials. chinesechemsoc.orgbioascent.com

Multicomponent Reaction Sequences for Pyridine Ring Formation

Derivatization and Functionalization of this compound

Once the this compound scaffold is obtained, its chemical utility can be expanded through further functionalization. These modifications can be directed either at the pyridine ring itself or at the two propyl side chains.

Introducing functional groups onto the pyridine ring of this compound requires overcoming the challenge of regioselectivity, as the 3-, 4-, and 5-positions are available for substitution. The electronic properties and steric hindrance imposed by the two propyl groups heavily influence the outcome.

The Minisci reaction, which involves the addition of carbon-centered radicals to protonated heteroarenes, is a powerful tool for C-H alkylation. researchgate.net For pyridine substrates, this reaction typically favors functionalization at the C-2 and C-4 positions. In 2,6-disubstituted pyridines, the reaction is directed exclusively to the C-4 position. chemistryviews.org This provides a reliable method for introducing additional substituents at a specific location.

Furthermore, precursors like 2,6-dipropyl-4-cyanopyridine can be transformed into other functional groups. For example, treatment with sodium sulfide (B99878) and sulfur converts the cyano group at the C-4 position into a carbothioamide group, yielding this compound-4-carbothioamide. derpharmachemica.com This demonstrates how a functional handle introduced during the initial synthesis can be used for subsequent derivatization of the pyridine nucleus.

The propyl side chains of this compound are not merely passive substituents; their C-H bonds, particularly those adjacent to the pyridine ring (benzylic-like positions), can be selectively functionalized. This is typically achieved through advanced catalytic C(sp³)–H activation methods. researchgate.netresearchgate.net

Rare-earth metal complexes have shown high activity and selectivity for the benzylic C(sp³)–H alkylation of 2,6-dialkylpyridines with alkenes. researchgate.netresearchgate.net Yttrium-based catalysts, for instance, can achieve regioselective C–H alumination at the benzylic position. The resulting organoaluminum intermediate is a versatile synthetic handle that can be further functionalized. acs.org For example, it can be oxidized to form an alcohol or used in copper-catalyzed allylation and benzylation reactions, or palladium-catalyzed arylation reactions, to introduce new groups at the α-position of the propyl side chain. acs.org This protocol allows for the synthesis of unsymmetrically substituted 2,6-dialkylpyridines from simple symmetrical starting materials. acs.org

Table 2: Catalytic Functionalization of Propyl Side Chains in 2,6-Dialkylpyridines

Reaction TypeCatalyst SystemReactantProductKey FeatureReference
Benzylic C–H AlkylationImidazolin-2-iminato-ligated rare-earth complexesAlkenesα-Alkylated 2,6-dialkylpyridinesAtom-economical C–H activation of the propyl side chain. researchgate.netresearchgate.net
Benzylic C–H AluminationHalf-sandwich yttrium complex-Pyridyl-functionalized alkylaluminum speciesCreates a versatile intermediate for further reactions. acs.org
α-ArylationY-Al intermediate + Pd catalystAryl halidesα-Aryl-2,6-dipropylpyridinePd-catalyzed cross-coupling of the organoaluminum intermediate. acs.org
α-AllylationY-Al intermediate + Cu catalystAllyl halidesα-Allyl-2,6-dipropylpyridineCu-catalyzed cross-coupling of the organoaluminum intermediate. acs.org

Development of Chiral this compound Derivatives

The synthesis of chiral pyridine derivatives is a significant area of research due to their importance as structural motifs in pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. chim.itrsc.org The development of chiral derivatives of this compound presents a unique challenge due to the molecule's inherent symmetry and the chemical properties of the pyridine ring, which can sometimes interfere with catalytic systems. chim.itnumberanalytics.com

Strategies for inducing chirality in pyridine-containing structures generally fall into several categories: asymmetric synthesis to build the ring, functionalization of a pre-existing ring using chiral catalysts or auxiliaries, or the asymmetric transformation of substituents. numberanalytics.com For a symmetrical substrate like this compound, key strategies would involve the desymmetrization of the molecule or the introduction of stereocenters on the propyl side chains.

Catalytic Asymmetric Functionalization:

A primary approach for generating chirality is through the catalytic asymmetric functionalization of the C-H bonds in the propyl side chains.

Asymmetric C–H Borylation: Highly enantioselective iridium-catalyzed C–H borylation has been successfully applied to diaryl(2-pyridyl)methanes using chiral pyridine-derived ligands. This method could potentially be adapted for the benzylic C-H bonds of the propyl groups in this compound to create chiral organoboranes, which are versatile intermediates for further transformations. chim.it

Regioselective Alumination: A half-sandwich yttrium complex has been shown to catalyze the regioselective benzylic C–H alumination of symmetrical 2,6-dialkylpyridines. acs.org The resulting organoaluminum species can be converted into various functional groups. While this reported method is not asymmetric, its high regioselectivity suggests that employing a chiral catalyst could render the process enantioselective, providing a pathway to chiral α-substituted 2-propylpyridine derivatives from this compound. acs.org

Desymmetrization of 2,6-Dialkylpyridines:

Another effective strategy is the desymmetrization of the pyridine core. A copper-catalyzed tandem reaction involving oxidative esterification followed by O-atom transfer has been used for the benzylic C(sp³)–H acyloxylation of 2-alkylpyridine N-oxides. researchgate.netlookchem.com This method can be applied to symmetrical 2,6-dialkylpyridine N-oxides to produce dissymmetric pincer ligands, effectively breaking the molecule's symmetry and creating a single functionalized side chain. researchgate.netlookchem.com This approach provides a foundation for creating chiral derivatives by introducing a chiral element in a subsequent step or by developing an enantioselective version of the reaction.

Modular Synthesis of Chiral Dihydropyridines:

A modular, organocatalytic sequence involving a Mannich/Wittig/cycloisomerization process has been developed for the synthesis of enantioenriched 2,6-disubstituted 1,2-dihydropyridines. nih.gov These compounds can be hydrogenated to yield chiral 2,6-disubstituted piperidines with high diastereoselectivity and enantiomeric excess. nih.gov Adapting this methodology could provide access to chiral 1,2-dihydro-2,6-dipropylpyridine derivatives, which are valuable precursors for complex chiral molecules.

Table 1: Potential Strategies for Chiral this compound Synthesis To view the table, click the "expand" button.

Strategies for Chiral Synthesis
StrategyDescriptionPotential Application to this compoundKey Features
Asymmetric C-H Functionalization Direct, enantioselective conversion of a C-H bond into a C-C or C-heteroatom bond using a chiral catalyst. chim.itAsymmetric borylation or other metal-catalyzed reactions at the benzylic position of the propyl groups.Atom-economical; introduces chirality directly onto the side chain.
Desymmetrization A reaction that selectively modifies one of two identical functional groups in a symmetrical molecule. researchgate.netMono-functionalization of one propyl group on the this compound N-oxide intermediate. researchgate.netlookchem.comBreaks symmetry to create a versatile mono-substituted intermediate for further chiral synthesis.
Modular Dihydropyridine (B1217469) Synthesis Stepwise construction of a chiral dihydropyridine ring from achiral precursors using organocatalysis. nih.govA sequence using appropriate aldehydes and phosphoranes to construct a 2,6-dipropyl-1,2-dihydropyridine scaffold.High modularity allows for diverse substitutions; yields precursors to chiral piperidines. nih.gov

Scalable Synthetic Protocols and Process Chemistry

The development of scalable and efficient synthetic routes is crucial for the practical application of this compound and its derivatives. Research into process chemistry aims to optimize reaction conditions, minimize byproducts, and ensure the process is robust and reproducible on a larger scale.

Process-Related Impurities in Synthesis:

An analysis of the synthesis of prothionamide, an anti-tuberculosis drug, provides insight into the process chemistry involving a this compound core. In this context, 2,6-dipropyl-4-cyanopyridine serves as a key intermediate. During its synthesis via a free radical reaction, several process-related impurities are formed. The subsequent thionation step to produce this compound-4-carbothioamide also contributes to the impurity profile. derpharmachemica.com Understanding and controlling the formation of these byproducts is a key aspect of process chemistry.

Table 2: Process-Related Impurities in the Synthesis of this compound Derivatives To view the table, click the "expand" button.

Impurity Profile
Compound NameStructurePoint of Formation
3-Propyl-4-cyanopyridine A structural isomer where one propyl group is at the 3-position.Formed during the initial free radical reaction to create the substituted pyridine ring. derpharmachemica.com
2-Ethyl-4-cyanopyridine An analog with an ethyl group instead of a propyl group.Formed due to a propyl radical originating from the butyric acid used in the reaction. derpharmachemica.com
2,6–dipropylpyridine-4-carbothioamide The desired product from the thionation of 2,6-dipropyl-4-cyanopyridine.Synthesis from 2,6-dipropyl-4-cyanopyridine using sodium sulfide and sulfur. derpharmachemica.com

Scalable Reaction Methodologies:

While specific scalable syntheses for this compound itself are not extensively detailed in the literature, scalable methods for related structures offer valuable precedents.

Gram-Scale Reactions: The copper-catalyzed desymmetrization of 2,6-lutidine N-oxide (a dimethyl analog) has been successfully performed on a 10 mmol scale, yielding 1.9 grams of the functionalized product. lookchem.com This demonstrates the potential scalability of C-H functionalization reactions on 2,6-dialkylpyridine scaffolds.

SNAr Approaches: For the synthesis of substituted pyrimidines, an electronically tuned Nucleophilic Aromatic Substitution (SNAr) approach has been shown to be efficient and scalable. organic-chemistry.org This method avoids precious metal catalysts and operates at room temperature, making it a potentially safer and more cost-effective strategy that could be adapted for the synthesis of functionalized pyridines like this compound derivatives. organic-chemistry.org

Multigram Synthesis of Bipyridines: Procedures for the multigram scale synthesis of functionalized bipyridines, such as 5,5'-dibromo-2,2'-bipyridine, have been developed from inexpensive starting materials. nih.gov These methods, which often involve reactions in steel bomb vessels for bromination, highlight robust industrial approaches that could be relevant for the large-scale production of halogenated pyridine intermediates. nih.gov

The development of a truly scalable protocol for this compound would likely involve adapting such established methods, focusing on catalyst efficiency, reaction conditions that are manageable on a large scale, and purification techniques that can handle multigram or kilogram quantities.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is available for protonation or coordination to Lewis acids. However, in 2,6-dipropylpyridine, the accessibility of this lone pair is significantly diminished by the steric bulk of the flanking n-propyl groups. This phenomenon, often termed steric hindrance, renders this compound a weak nucleophile but a strong, non-nucleophilic base.

This characteristic is analogous to other sterically hindered bases like 2,6-di-tert-butylpyridine, which is known for its pronounced steric hindrance toward protons and other electrophiles. acs.org While the propyl groups are less sterically demanding than tert-butyl groups, they are sufficient to inhibit many reactions that typically occur at the nitrogen atom, such as the formation of N-oxides or quaternization with bulky alkyl halides. researchgate.netacs.org Despite this hindrance, the nitrogen can still act as a ligand to transition metal centers, a property that is exploited in catalysis. The coordination, however, can be influenced by the steric profile, often favoring complexes with lower coordination numbers or specific geometries. capes.gov.br

C-H Activation and Functionalization Strategies

Direct functionalization of the carbon-hydrogen (C-H) bonds of the pyridine ring is a powerful tool for molecular elaboration, bypassing the need for pre-functionalized substrates. yale.edu For this compound, these strategies must contend with the electronic deactivation of the ring by the nitrogen atom and the steric influence of the propyl groups.

Transition metal catalysis has enabled the olefination of C-H bonds that are otherwise unreactive. nih.govrsc.org While direct C-H olefination of the this compound ring itself is not widely documented, the compound plays a crucial role as a specialized ligand in promoting such reactions on other aromatic substrates.

A notable example is the palladium(II)-catalyzed meta-olefination of electron-deficient arenes. nih.govacs.org In this system, 2,6-dialkylpyridines, including structures similar to this compound, function as "mutually repulsive ligands." acs.org It is hypothesized that significant steric repulsion prevents two ligands from coordinating simultaneously to the palladium(II) center. acs.org This leaves a vacant coordination site for the arene substrate to bind, ultimately facilitating a meta-selective C-H activation and olefination. nih.gov The steric bulk on the side chains of the pyridine ligand is critical for this reactivity, as demonstrated by the varying effectiveness of different 2,6-disubstituted pyridines.

Ligand (L)StructureYield of meta-Olefinated Product (%)meta:other Isomer Ratio
PyridineC₅H₅N<1-
2,6-Dimethylpyridine (B142122)C₇H₉N15>20:1
2,6-DiisopropylpyridineC₁₁H₁₇N50>20:1
This compound (analog)C₁₁H₁₇N(Expected to be effective)(High meta-selectivity)

Table 1. Effect of 2,6-Disubstituted Pyridine Ligands on the Pd(II)-Catalyzed meta-Olefination of 1,3-Bis(trifluoromethyl)benzene with Ethyl Acrylate. Data adapted from related studies on 2,6-dialkylpyridines.

Bimetallic catalysis, particularly involving nickel and a Lewis acid like an aluminum alkyl, has emerged as a powerful method for pyridine C-H functionalization. beilstein-journals.org In these systems, the Lewis acidic aluminum component coordinates to the basic nitrogen atom of the pyridine ring. dicp.ac.cn This coordination serves two purposes: it electronically activates the pyridine ring and directs the nickel catalyst to a specific C-H bond. This strategy can achieve selective alkylation at the C4 (para) position of the pyridine ring. acs.org By tuning the ligand on the nickel center, it is possible to reverse this selectivity and target the C2 (ortho) position for functionalization. dicp.ac.cn For this compound, the ortho positions (C3 and C5) are sterically hindered, making the C4 position the most likely site for such non-directed or remotely directed functionalization.

Another approach involves the use of iridium complexes with pincer ligands containing a Lewis-acidic boron center. nih.gov The pyridine nitrogen coordinates to the boron, directing the iridium to selectively activate the ortho-C-H bond (C3 in the case of this compound). nih.gov

The mechanisms of C-H functionalization are intricate and depend heavily on the catalytic system employed. researchgate.net

Palladium-Catalyzed Olefination: In the context of this compound acting as a ligand, the catalytic cycle is believed to proceed without direct C-H activation of the ligand itself. Instead, the single coordination of the hindered pyridine ligand to Pd(II) allows the arene substrate to bind, followed by C-H activation of the substrate (often the rate-determining step), olefin insertion into the Pd-C bond, and subsequent β-hydride elimination to release the olefinated product and a Pd(0) species, which is then re-oxidized to Pd(II). researchgate.net

Ni-Al Bimetallic Catalysis: The mechanism involves the initial coordination of the pyridine nitrogen to the aluminum Lewis acid. dicp.ac.cn This directs the nickel catalyst to activate a remote C-H bond (e.g., at C4). The cycle then proceeds through steps analogous to a standard cross-coupling reaction, involving oxidative addition, transmetalation (if a coupling partner is used), and reductive elimination. dicp.ac.cnacs.org

Iridium-Boryl Pincer Catalysis: Here, the coordination of the pyridine nitrogen to the Lewis acidic boron of the pincer ligand directs the iridium center to the ortho C-H bond. nih.gov This leads to a selective oxidative addition of the C-H bond to the metal center, forming a hydrido-iridium-pyridyl complex, which can then undergo further reactions. nih.gov

Directed and Non-Directed C-H Alumination and Subsequent C-C Bond Formations

Cross-Coupling Reactions and Organometallic Intermediates

Cross-coupling reactions are fundamental transformations in organic synthesis, typically involving a metal catalyst (often palladium or nickel) to join two fragments. wikipedia.org A general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

For a halogenated derivative, such as 4-chloro-2,6-dipropylpyridine, a cross-coupling reaction would proceed via the formation of an organometallic intermediate. The catalytic cycle would begin with the oxidative addition of the C-X bond of the substituted pyridine to a low-valent metal catalyst (e.g., Pd(0)), forming a Pd(II) intermediate: [Pd(L)₂(Aryl)(X)], where Aryl is the 2,6-dipropylpyridinyl fragment. wikipedia.org This is followed by transmetalation with an organometallic nucleophile (e.g., an organoboron or organozinc reagent) to replace the halide ligand (X) with the second organic fragment (R'). The final step is reductive elimination, where the two organic fragments (Aryl and R') couple to form a new C-C bond, regenerating the Pd(0) catalyst. nih.govyoutube.com The formation and manipulation of such organometallic pyridine intermediates provide a rational and flexible route to a wide array of substituted pyridines. rsc.orgnih.govmdpi.com

Electrophilic and Nucleophilic Substitution Pathways on the Pyridine Ring

The inherent electronic nature of the pyridine ring governs its susceptibility to substitution reactions.

Photochemical and Thermal Reaction Pathways

The reactivity of this compound under photochemical and thermal conditions is governed by the fundamental principles of heterocyclic chemistry, involving the pyridine ring and its alkyl substituents. Research into closely related 2,6-dialkylpyridines provides significant insight into the likely reaction pathways, which include isomerizations, rearrangements, and decomposition reactions.

Photochemical Reaction Pathways

The absorption of ultraviolet light by alkylpyridines can induce electronic transitions that lead to chemically reactive excited states. For 2,6-disubstituted pyridines, a primary photochemical pathway involves isomerization to strained, high-energy valence isomers, such as Dewar pyridine and benzvalene-type structures. researchgate.net

Theoretical studies on the photoisomerization of 2,6-dimethylpyridine, an analogue of this compound, suggest that upon excitation, the pyridine ring can rearrange to form a "Dewar pyridine" intermediate. This highly strained bicyclic structure can then undergo further transformation into a corresponding benzvalene (B14751766) isomer. The decomposition of these transient intermediates is what ultimately leads to the observed reaction products. researchgate.net This process can be influenced by an intramolecular [2+2] cycloaddition reaction, which can be either a thermal or photochemical step following the initial isomerization. researchgate.net

Another potential photochemical process is the homolytic cleavage of a C-H bond on one of the propyl side chains, particularly at the benzylic-like position, to form a pyridinyl radical. This type of radical formation is a primary product in the photoreaction of pyridine with cyclohexane. researchgate.net These highly reactive radical intermediates can then engage in various secondary reactions.

Table 1: Potential Photochemical Reaction Pathways for this compound

PathwayProposed Intermediate(s)Driving ForcePotential Products
Valence IsomerizationDewar Pyridine, BenzvaleneUV Light AbsorptionIsomers of this compound, other substituted pyridines
Radical FormationPyridinyl RadicalUV Light AbsorptionProducts from radical coupling or substitution

This table is illustrative and based on mechanisms observed for analogous compounds.

Thermal Reaction Pathways

The application of heat can induce distinct reactivity in this compound, primarily involving rearrangements and decomposition. The specific pathway is often dependent on the reaction conditions and the presence of other reagents.

One significant thermal process for alkylpyridines is the Ladenburg rearrangement, which involves the thermal transformation of an alkyl-pyridinium halide. archive.org This reaction typically results in a mixture of 2- and 4-substituted isomers. archive.org While historically important for the synthesis of alkylpyridines, the structure of this compound reportedly obtained from 2,6-lutidine via a similar reaction has been a subject of scientific discussion. archive.org

More contemporary studies have revealed base- and catalyst-free thermal rearrangements in 2-alkylpyridines. For instance, the C(sp³)–H allylic alkylation of 2-alkylpyridines with certain carbonates proceeds under thermal conditions through a tandem process involving a nucleophilic substitution followed by an aza-Cope rearrangement. beilstein-journals.orgnih.govresearchgate.net This demonstrates the propensity of the alkyl-substituted pyridine system to undergo sigmatropic rearrangements at elevated temperatures.

Flash vacuum pyrolysis (FVP) of related 2-alkoxypyridines leads to rearrangement to N-alkylpyridones, indicating that high temperatures can promote intramolecular alkyl group migration. researchgate.net In the case of this compound, high-temperature pyrolysis would likely lead to fragmentation of the propyl side chains and potential rearrangement of the pyridine ring itself. The analysis of such reactions is often carried out using pyrolysis-gas chromatography (Py-GC), which separates and identifies the volatile decomposition products. amazonaws.comfrontier-lab.comresearchgate.net

Table 2: Potential Thermal Reaction Pathways for this compound

PathwayReaction TypeConditionsPotential Products
Ladenburg RearrangementIsomerizationHeat, Pyridinium (B92312) Halide Salt2,4-Dipropylpyridine, 4-Propyl-2-alkylpyridine
Aza-Cope RearrangementSigmatropic RearrangementHeatRearranged allylic pyridine derivatives (in appropriate systems)
PyrolysisDecomposition/FragmentationHigh Temperature (e.g., >400°C)Propene, smaller hydrocarbons, other alkylated pyridines, pyridine

This table is illustrative and based on established mechanisms for related pyridine derivatives.

Coordination Chemistry and Ligand Design Principles

Quantitative Assessment of Lewis Basicity and Nucleophilicity

The Lewis basicity of pyridine (B92270) and its derivatives is a fundamental property in coordination chemistry, dictating the strength of the bond formed with a metal cation. The introduction of alkyl groups at the 2 and 6 positions significantly influences this basicity.

Electronic Effects: Alkyl groups, such as propyl groups, are electron-donating through an inductive effect. This effect increases the electron density on the pyridine ring and, consequently, at the nitrogen atom's lone pair. This enhanced electron density generally leads to an increase in Lewis basicity. The trend in basicity, as measured by the pKa of the conjugate acid (pyridinium ion), typically increases with alkyl substitution. For instance, the pKa of the pyridinium (B92312) ion is 5.17, which increases to 5.97 for the 2-methylpyridinium ion and 6.75 for the 2,6-dimethylpyridinium ion in aqueous solution. researchgate.netwikipedia.org A similar incremental increase is expected when progressing from pyridine to 2-propylpyridine (B1293518) and then to 2,6-dipropylpyridine.

Steric Effects on Basicity: While electronic effects increase basicity, steric hindrance can complicate its measurement and expression, particularly in solution. The bulky propyl groups can hinder the approach of a proton and the subsequent solvation of the resulting pyridinium cation. This is dramatically illustrated in the case of 2,6-di-tert-butylpyridine, which, despite its high gas-phase basicity, is an anomalously weak base in solution (pKa = 3.58 in 50% EtOH, 0.81 in DMSO). researchgate.netdrugfuture.com This is attributed to poor solvation of the sterically shielded protonated nitrogen. For this compound, the steric hindrance is less severe than for the di-tert-butyl analogue but is still significant enough to influence its reactivity.

Nucleophilicity: Nucleophilicity is also affected by these competing factors. While the electron-donating propyl groups enhance the intrinsic nucleophilicity of the nitrogen atom, the steric bulk can severely impede its ability to attack an electrophilic center. Consequently, this compound is considered a sterically hindered, non-nucleophilic base, capable of abstracting protons but less likely to participate in substitution reactions or form adducts with Lewis acids, unless the acid is very small (like H+).

CompoundpKa (Conjugate Acid)Solvent/ConditionsReference
Pyridine5.17Water researchgate.net
2-Methylpyridine5.97Water researchgate.net
2,6-Dimethylpyridine (B142122)6.75Water researchgate.netwikipedia.org
2,6-Di-tert-butylpyridine3.5850% Ethanol drugfuture.com
2,6-Di-tert-butylpyridine0.81DMSO researchgate.net
2,6-Diethylpyridine-Gas-phase basicity studied researchgate.net

Steric Parameters and Their Influence on Metal Complexation

The defining feature of this compound as a ligand is the substantial steric hindrance created by the two n-propyl groups flanking the nitrogen donor atom. This steric bulk has a profound impact on the geometry, coordination number, and stability of the resulting metal complexes.

Steric Parameters: The steric effect of a substituent can be quantified using parameters like the Taft steric parameter (Es). wikipedia.orgslideshare.net This parameter is derived from kinetic data, with larger, more negative values indicating greater steric hindrance. slideshare.net While a specific Es value for the n-propyl group in this context is not commonly tabulated, it is understood to be larger than methyl and ethyl groups, leading to significant steric impediment. Another useful metric is the ligand cone angle, which measures the solid angle occupied by a ligand at the metal center. For sterically hindered pyridines, these angles are large, effectively shielding the metal ion and restricting the coordination of other ligands.

Influence on Metal Complexation:

Coordination Number: The steric bulk of this compound often prevents the formation of complexes with high coordination numbers. For example, while pyridine might form a hexacoordinate complex like [M(py)6]n+, this compound would likely favor complexes with lower coordination numbers (e.g., four-coordinate).

Bond Lengths and Angles: The repulsion between the propyl groups and other ligands in the coordination sphere can lead to elongated metal-nitrogen bonds and distorted coordination geometries. This weakening of the M-N bond is a direct consequence of steric strain.

Stability: Steric hindrance can destabilize a complex, making the M-N bond more susceptible to cleavage. However, it can also provide kinetic stability by physically blocking pathways for ligand substitution or decomposition reactions. Research on platinum(II) complexes has shown that the reaction outcomes are highly dependent on the steric properties of the pyridine ligands used. uniss.it For instance, less hindered pyridines form one isomer, while bulkier ones like 2,6-dimethylpyridine yield a different isomer due to steric constraints. uniss.it

The design of a sterically hindered ligand, 2,6-dimesitylpyridine, and its encapsulation of a silver(I) cation highlight how bulky substituents can completely envelop a metal ion, influencing the complex's final structure. missouristate.edu

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. rsc.org The characterization of these complexes relies heavily on techniques such as single-crystal X-ray diffraction, which provides definitive structural information.

Mononuclear and Polynuclear Coordination Compounds

Mononuclear Complexes: These complexes contain a single metal center coordinated to one or more this compound ligands. Due to steric hindrance, complexes with a high number of this compound ligands are rare. More commonly, it is found in mixed-ligand systems. For example, mononuclear Rh(II) complexes have been synthesized by oxidizing Rh(I) precursors, resulting in species characterized by X-ray diffraction and EPR spectroscopy. nih.gov Similarly, mononuclear copper(II) complexes with polypyridyl ligands have been synthesized and structurally characterized, often revealing trigonal bipyramidal or distorted square pyramidal geometries. nih.govrsc.org

Polynuclear Complexes: These compounds feature two or more metal centers linked by bridging ligands. While this compound itself is typically a terminal (non-bridging) ligand, derivatives of 2,6-disubstituted pyridines are frequently used to construct polynuclear architectures. For instance, a dipropyl-pyridine-2,6-dicarboxamide moiety has been used as a bridge to link two N-heterocyclic carbene units, which then coordinate to different metal centers to form polynuclear complexes. rsc.orgresearchgate.net Polynuclear copper(II) complexes have also been synthesized using derivatives of di-2-pyridyl ketone, where additional ligands bridge the metal centers. nih.gov

Chelate and Bridging Modes of Coordination

While this compound is a monodentate ligand, its scaffold is a cornerstone for designing polydentate ligands capable of chelation and bridging.

Chelate Modes: Chelation involves a single ligand binding to a metal center through two or more donor atoms, forming a stable ring structure. This is achieved by functionalizing the 2- and 6-positions of the pyridine ring with arms containing additional donor atoms. A prime example is the N,N'-disubstituted-2,6-pyridinedicarboxamide scaffold. These ligands can act as tridentate (O^N^O) donors, coordinating through the pyridine nitrogen and the two amide oxygen atoms to form stable chelate complexes with metals like nickel(II). rsc.orgresearchgate.net Similarly, ligands derived from 2,6-diacetylpyridine (B75352) can form tridentate NNN complexes. unibl.org

Bridging Modes: A bridging ligand connects two or more metal atoms. researchgate.net Derivatives of 2,6-disubstituted pyridines are excellent candidates for constructing bridging ligands. For example, macrocyclic ligands containing two 2,6-di(thiomethyl)pyridine subunits can bind two metal ions, forming dinuclear macrocyclic complexes. rsc.orgrsc.org In some structures, co-ligands like chloride or nitrate (B79036) ions can also bridge metal centers that are coordinated by pyridine-based ligands. nih.gov

Ligand Field Theory and Electronic Structure within Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties, such as color and magnetism, of transition metal complexes. LFT considers the interactions between the metal d-orbitals and the ligand orbitals.

The electronic properties of a complex are sensitive to the strength and geometry of the ligand field. For this compound, two main factors are at play:

Sigma-Donation: As a sigma-donating ligand, the pyridine nitrogen's lone pair interacts with the metal's d-orbitals, causing them to split into different energy levels. The magnitude of this splitting (Δ) is a measure of the ligand field strength.

Steric Effects: The steric bulk of the propyl groups forces a longer, weaker metal-nitrogen bond. According to LFT, a longer bond distance results in a weaker ligand field and a smaller Δ value.

This effect is observable in the electronic spectra (UV-Vis) of the complexes. The d-d transitions in a complex correspond to the energy difference Δ. A study on nickel(II) complexes with sterically hindered pyrazine (B50134) ligands showed that increased steric repulsion leads to a reduction in the crystal-field splitting energy (10Dq or Δ) and an increase in the Racah parameter (B). rsc.org This indicates a longer, more ionic metal-ligand bond, a principle directly applicable to complexes of this compound. rsc.org The electronic absorption spectrum of a complex is a key tool for probing these effects. researchgate.netnih.gov

Complex PropertyInfluence of this compoundTheoretical Basis
Ligand Field Splitting (Δ) Decreased (compared to less hindered pyridines)Steric hindrance leads to a longer M-N bond, weakening the metal-ligand interaction.
Racah Parameter (B) Increased (closer to free-ion value)A longer, weaker M-N bond implies greater ionic character (less orbital overlap/covalency).
Color Shift in absorption bands (typically to lower energy)A smaller Δ corresponds to the absorption of lower-energy light.

Development of Polydentate Ligands Incorporating this compound Motifs

The rigid and well-defined geometry of the 2,6-disubstituted pyridine core makes it an excellent building block for constructing complex polydentate ligands. By attaching coordinating side arms to the pyridine ring, chemists can design ligands with specific pocket sizes, geometries, and donor atom sets.

Pincer Ligands: Ligands that bind a metal with three co-planar donor atoms are known as pincer ligands. Derivatives of pyridine-2,6-dicarboxylic acid, such as N,N'-bis(aryl)pyridine-2,6-dicarboxamides, form classic O^N^O pincer complexes. rsc.orgsemanticscholar.orgresearchgate.netnih.gov These have been used to create catalysts for reactions like ethylene (B1197577) oligomerization. rsc.org

Macrocyclic Ligands: Macrocycles are large, cyclic molecules containing multiple donor atoms. The 2,6-disubstituted pyridine unit can be incorporated into the backbone of a macrocycle to create a pre-organized binding cavity for a metal ion. The template effect, where a metal ion directs the cyclization reaction, is often used for their synthesis. banglajol.info Examples include pyridyldiimine macrocyclic ligands synthesized via condensation reactions around a metal template. nih.gov Other designs involve reacting precursors like 2,6-bis(2-formylphenoxymethyl)pyridine with polyamines to create large, flexible oxa-aza macrocycles capable of encapsulating various metal ions, including lanthanides. cdnsciencepub.com

Bridging Polydentate Scaffolds: More elaborate ligands can be designed to bridge multiple metal centers in a controlled fashion. A dipropyl-pyridine-2,6-dicarboxamide scaffold has been employed as a flexible tridentate bridge between two N-heterocyclic carbene moieties, creating a pentadentate proligand. rsc.orgresearchgate.net This sophisticated design allows for the stepwise synthesis of heterometallic and polynuclear structures, including helicates. researchgate.net Similarly, bis-quinoxalinyl units attached at the 2 and 6 positions create analogues of terpyridine, a widely used tridentate ligand. cardiff.ac.uk

Pyridine-2,6-dicarboxamide Ligand Systems

Pyridine-2,6-dicarboxamide-based ligands are well-established in coordination chemistry due to their versatile tridentate N,N,N-coordination motif. researchgate.netresearchgate.net The incorporation of bulky substituents, such as the 2,6-dipropylphenyl groups on the amide nitrogens, allows for fine-tuning of the steric and electronic environment around the coordinated metal ion. These bulky groups can enforce specific geometries and prevent undesirable side reactions, such as the formation of polymeric species. researchgate.netresearchgate.net

A notable example is the development of pentadentate ligands where a pyridine-2,6-dicarboxamide core is functionalized with N-heterocyclic carbene precursors. researchgate.netresearchgate.netcarbene.de In these systems, the pyridine-2,6-dicarboxamide unit acts as a central scaffold, with the amide positions substituted by groups that can be converted into NHCs. The propyl groups, in this context, are not directly on the pyridine ring of the dicarboxamide but rather on the N-aryl substituents of the amide, as in N,N'-bis(2,6-dipropylphenyl)pyridine-2,6-dicarboxamide. This design creates a pre-organized environment for metal coordination, influencing the subsequent formation of complex architectures. acs.org

The synthesis of these ligands typically involves the condensation reaction between pyridine-2,6-dicarbonyl dichloride and the appropriately substituted aniline, in this case, 2,6-dipropylaniline. mdpi.com The resulting ligands can then be used to create a variety of metal complexes with tailored properties.

Ligand System Key Features Coordination Mode Metal Ions Reference
N,N'-bis(aryl)pyridine-2,6-dicarboxamidesTridentate N,N,N-donor set, tunable steric and electronic properties via aryl substituents.TridentateRu(II), Ni(II) researchgate.netacs.org
Pyridine-2,6-dicarboxamide bridged diNHC proligandsPentadentate ligand with a central pyridine-dicarboxamide core and two terminal NHC precursor units.Potentially pentadentate (Npy, 2 x Namide, 2 x CNHC)Pd(II), Au(I), Ag(I), Co(II) researchgate.netresearchgate.netcarbene.deacs.org

N-Heterocyclic Carbene Proligands with this compound Backbones

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the stability they impart to metal complexes. acs.org The incorporation of a this compound unit into the backbone of an NHC proligand combines the coordination properties of the pyridine moiety with the strong metal-carbon bond of the NHC.

A key development in this area is the synthesis of pentadentate di-NHC proligands that feature a 2,6-dipropyl-substituted pyridine-2,6-dicarboxamide backbone. researchgate.netresearchgate.netcarbene.de These ligands are designed to act as building blocks for complex metallosupramolecular structures. The synthesis involves a multi-step process, starting from 2,6-dipropylaniline, which is used to introduce the bulky wingtip groups on the resulting NHC units.

Metallation of these pentadentate di-NHC proligands has been shown to be highly selective. For example, site-selective mono-palladation of a dipropyl-pyridine-2,6-dicarboxamide bridged di-NHC proligand can be achieved using different bases, leading to either a trans-[PdCl₂(diNHC)] complex or a [PdCl(N',N,N')]⁺ complex. acs.org These metallated proligands can then act as "metallo-ligands" for the coordination of additional metal ions.

Further studies have shown that the metallation of a pentadentate di-NHC proligand bearing a dipropyl-pyridine-2,6-dicarboxamide with silver(I) and gold(I) results in the formation of mono- and dinuclear, double-stranded bis(NHC) complexes. researchgate.netresearchgate.netcarbene.de These complexes are valuable as building blocks for constructing larger metallosupramolecular assemblies. The digold(I) complex, in particular, can function as a metallo-bis(pincer) ligand, which upon coordination to cobalt(II), yields the first example of an organometallic NHC-helicate. researchgate.netresearchgate.netcarbene.de

Proligand/Complex Synthesis Method Key Spectroscopic Data Structural Features Reference
dipropyl-pyridine-2,6-dicarboxamide bridged diNHC proligandMulti-step synthesis starting from 2,6-dipropylaniline.¹H NMR, ¹³C NMR, ESI-MSPentadentate ligand with a central pyridine-dicarboxamide and two terminal imidazolium (B1220033) salts. acs.org
trans-[PdCl₂(diNHC)]Site-selective mono-palladation of the diNHC proligand.¹H NMR, ¹³C NMR, ESI-MSOne NHC moiety coordinated to a Pd(II) center. acs.org
[PdCl(N',N,N')]⁺Site-selective mono-palladation of the diNHC proligand.¹H NMR, ¹³C NMR, ESI-MSTridentate coordination of the pyridine-dicarboxamide unit to a Pd(II) center. acs.org
Dinuclear Au(I) bis(NHC) complexMetallation of the diNHC proligand with a gold(I) source.¹H NMR, ¹³C NMR, ESI-MSDouble-stranded complex with two Au(I) centers each coordinated by an NHC. researchgate.netresearchgate.netcarbene.de
Organometallic NHC-helicateCoordination of the dinuclear Au(I) complex to Co(II).ESI-MS, X-ray crystallographyHelical structure with a central Co(II) ion coordinated by the digold(I) metallo-ligand. researchgate.netresearchgate.netcarbene.de

Metallosupramolecular Assemblies Utilizing this compound Coordination

While the direct use of this compound as a simple ligand in the formation of complex metallosupramolecular cages is not extensively documented in dedicated studies, its derivatives, particularly the pyridine-2,6-dicarboxamide bridged di-NHC proligands, serve as precursors to such structures. researchgate.netresearchgate.netcarbene.de The formation of an organometallic NHC-helicate from a dipropyl-pyridine-2,6-dicarboxamide-containing ligand is a prime example of how the steric and electronic features of the 2,6-disubstituted pyridine core, in conjunction with the NHC moieties, can be exploited to create intricate, multi-metallic assemblies. researchgate.netresearchgate.netcarbene.de

The principle of using sterically demanding pyridine-based ligands to control the formation of metallosupramolecular structures is well-established. For instance, bulky substituents on pyridine ligands can lead to the formation of discrete molecular cages rather than polymeric materials. frontiersin.org It is therefore anticipated that this compound and its derivatives will continue to be explored as valuable components in the design of new and functional metallosupramolecular materials.


Catalytic Applications and Catalyst Development

Organocatalysis Mediated by 2,6-Dipropylpyridine and Derivatives

Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a sustainable and versatile branch of chemistry. Within this field, sterically hindered pyridines like this compound can play unique roles, primarily in frustrated Lewis pair (FLP) chemistry and as acid-base catalysts.

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. wikipedia.orgnih.gov This "frustration" leaves the reactivity of both the acid and base available to cooperatively activate small molecules. nih.govchemrxiv.org The Lewis base component in an FLP is typically a bulky phosphine (B1218219) or a sterically hindered amine or pyridine (B92270) derivative. researchgate.net

Due to the significant steric hindrance provided by the two propyl groups flanking the nitrogen atom, this compound is a prime candidate for use as the Lewis base in FLP systems. While specific studies focusing exclusively on this compound in FLP catalysis are not extensively documented in the provided results, the principles of FLP chemistry strongly suggest its potential. The cooperative action of a sterically encumbered Lewis base like this compound and a suitable Lewis acid (e.g., tris(pentafluorophenyl)borane) can facilitate the heterolytic cleavage of various small molecules such as H₂, CO₂, and N₂O. researchgate.netmdpi.com This activation opens pathways for metal-free hydrogenations and the functionalization of unreactive molecules. nih.govmdpi.com The resulting activated species, such as a pyridinium (B92312) proton and a hydridoborate, can then be transferred to unsaturated substrates. chemrxiv.org

The effectiveness of a pyridine derivative in an FLP is influenced by its basicity. More electron-rich pyridines generally lead to faster reaction rates. wikipedia.org The electronic nature of the propyl groups in this compound, being weakly electron-donating, contributes to the basicity of the nitrogen atom, further supporting its potential role in FLP-mediated transformations.

In acid-base catalysis, a chemical reaction is accelerated by proton transfer. pearson.com The pyridine nitrogen can act as a base to accept a proton, while the conjugate acid, the pyridinium ion, can act as a proton donor. The benzylic hydrogens on the propyl groups of this compound are more acidic than those in analogous benzene (B151609) derivatives due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. pearson.com This property allows the molecule and its derivatives to participate in catalytic cycles involving proton abstraction and donation.

For instance, substituted pyridines can be used in base-catalyzed syntheses. An efficient synthesis of arylated pyridines from conjugated acetylenes and substituted benzylamines has been demonstrated using a simple inorganic base like K₂CO₃ as the catalyst. mdpi.com While this compound itself was not the catalyst in this specific example, it illustrates the general principle of using basic nitrogen heterocycles to promote organic transformations. The steric hindrance of this compound can also be advantageous in preventing undesired side reactions by blocking access to the nitrogen lone pair, while still allowing it to function as a proton shuttle.

Furthermore, derivatives of 2,6-dialkylpyridines can be synthesized to create more complex catalytic systems. For example, the desymmetrization of 2,6-dialkylpyridines is a strategy for the efficient synthesis of dissymmetric pincer ligands, which are valuable in catalysis. researchgate.net This highlights the role of the 2,6-dialkylpyridine scaffold as a precursor to more elaborate organocatalysts.

Frustrated Lewis Pair Chemistry

Ligand Role in Transition Metal Catalysis

The nitrogen atom of this compound can coordinate to transition metals, making it a useful ligand in organometallic catalysis. The steric bulk of the propyl groups can significantly influence the coordination environment of the metal center, affecting the catalyst's activity, selectivity, and stability.

Palladium-catalyzed reactions are fundamental tools in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.org The performance of these catalysts is highly dependent on the ligands coordinated to the palladium center. wikipedia.org

A notable application of 2,6-dialkylpyridines is in the Pd(II)-catalyzed olefination of electron-deficient arenes. acs.orgnih.gov Typically, such reactions are challenging because electron-deficient arenes coordinate poorly to the Pd(OAc)₂ catalyst. Researchers have developed a strategy using "mutually repulsive" 2,6-dialkylpyridine ligands to overcome this limitation. These bulky ligands coordinate strongly to the palladium center but in a way that still allows for the displacement by the arene substrate. acs.orgnih.gov The use of a 2,6-dialkylpyridine ligand with long, branched side chains was found to be particularly effective, enabling the meta-selective olefination of highly electron-deficient arenes with oxygen as the stoichiometric oxidant. acs.org

LigandAreneAlkeneProduct Yield (%)Isomer Ratio (m:p:o)
2,6-Lutidine1,3-Bis(trifluoromethyl)benzeneEthyl acrylate10-
This compound 1,3-Bis(trifluoromethyl)benzeneEthyl acrylate359:1:0
L31,3-Bis(trifluoromethyl)benzeneEthyl acrylate5211:1:0
L3 is a 2,6-dialkylpyridine with more branched side chains. Data sourced from a study on Pd(II)-catalyzed olefination. acs.org

This work demonstrates how the steric properties of this compound and its derivatives can be rationally designed to control reactivity and selectivity in palladium catalysis. The ligand's role is not just to stabilize the metal center but also to modulate its electronic properties and create a specific reaction pocket that favors a desired transformation. acs.org

Beyond palladium, this compound and its derivatives serve as ligands for a variety of other transition metals, enabling a range of catalytic reactions. The coordination of these ligands can influence the reactivity and selectivity of metals such as nickel, yttrium, zirconium, and cobalt. researchgate.netresearchgate.netacs.orgarkat-usa.org

For example, rare-earth metal complexes bearing imidazolin-2-iminato ligands have shown high activity in the C-H alkylation of 2,6-dialkylpyridines with alkenes. researchgate.net In these reactions, the pyridine substrate itself becomes part of the transformation, highlighting the interplay between the ligand on the metal and the substrate. Yttrium catalysts have also been developed for the regioselective benzylic C-H alumination of 2,6-dialkylpyridines. acs.org The resulting organoaluminum species can be further functionalized through copper- or palladium-catalyzed cross-coupling reactions, providing a pathway to unsymmetrically substituted 2,6-dialkylpyridines. acs.org

Derivatives of 2,6-dialkylpyridines, such as 2,6-bis(imino)pyridines, are well-established "pincer" ligands that form stable and active complexes with late transition metals for olefin polymerization. The electronic properties of the pyridine ring and the steric bulk of the substituents are crucial for tuning the catalytic activity. nih.gov Similarly, complexes of nickel with (imino)- and (amino)pyridinyl alcoholato ligands, derived from substituted pyridines, have been tested as catalysts for 1,3-butadiene (B125203) polymerization. nih.gov

The versatility of the 2,6-dialkylpyridine scaffold is further demonstrated by its incorporation into more complex ligand architectures, such as N,N'-bis(2-hydroxyphenyl)-pyridine-2,6-dicarboxamide, which can coordinate to various transition metals like Zn(II), Pd(II), and Ni(II) in different modes. researchgate.net

Palladium-Catalyzed Organic Transformations

Heterogeneous Catalysis and Surface-Supported Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. savemyexams.comsenecalearning.com A common strategy for creating heterogeneous catalysts is to immobilize a homogeneous catalyst onto a solid support. rsc.orgwikipedia.org This can be achieved by anchoring the molecular catalyst, often through its ligand, to a high-surface-area material like silica, alumina, or a polymer. rsc.orgwikipedia.org

While there are no specific examples in the provided search results of this compound being immobilized on a solid support for catalytic applications, the general principles of catalyst heterogenization are well-established and applicable. The pyridine ring of this compound could be functionalized with a group capable of covalently binding to a support material. For example, a hydroxyl or carboxylic acid group could be introduced to the pyridine backbone or one of the propyl chains, allowing for attachment to a metal oxide surface.

Once immobilized, a this compound-containing ligand could coordinate to a metal center, creating a solid-supported transition metal catalyst. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. rsc.org Challenges in this field include preventing the leaching of the catalyst from the support and maintaining catalytic activity upon immobilization. rsc.org Techniques like atomic layer deposition (ALD) are being explored to encapsulate the immobilized catalyst, enhancing its stability and preventing detachment from the support surface. rsc.org The development of such surface-supported systems based on this compound could lead to robust and recyclable catalysts for a variety of organic transformations.

Structure-Reactivity Relationships in Catalytic Systems

The catalytic activity of systems involving 2,6-disubstituted pyridines, such as this compound, is intricately linked to the steric and electronic properties of the pyridine ligand. These properties can be fine-tuned by altering the substituents on the pyridine ring, thereby influencing the catalyst's performance in various chemical transformations.

The steric hindrance provided by the alkyl groups at the 2 and 6 positions of the pyridine ring plays a crucial role in dictating the coordination environment of the metal center. An increase in the steric bulk at these positions can prevent the coordination of multiple ligands to the metal, which can be advantageous in certain catalytic reactions. For instance, in palladium(II)-catalyzed olefination of electron-deficient arenes, using 2,6-disubstituted pyridines with increased steric bulk on the side chain carbons can lead to a scenario where only one ligand coordinates to the palladium(II) center. acs.org This allows for the substrate to bind and the reaction to proceed. Research has shown that ligands with longer and more branched side chains can exhibit better reactivity. acs.org

However, excessive steric bulk can also be detrimental. If the substituents are too large, they can weaken the binding of the ligand to the metal center, leading to catalyst deactivation, as observed by the precipitation of Pd(0) in some cases. acs.org Therefore, a delicate balance of steric properties is necessary to achieve optimal catalytic activity.

The electronic nature of the pyridine ligand is another critical factor influencing its catalytic behavior. The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the electron density at the metal center. Generally, electron-rich bipyridine ligands can enhance the activity of a catalyst by creating a more nucleophilic metal center upon reduction. frontiersin.org Conversely, introducing an electron-withdrawing group can weaken the metal-ligand bond. acs.org The electronic properties of the pyridine ligand have been shown to be crucial in processes like palladium-catalyzed aerobic oxidative annulation of alkenyl-substituted indoles. acs.org

The length of the alkyl chain in 2,6-dialkylpyridines can also affect the catalytic process, particularly in multiphase systems. For example, in the extractive and catalytic oxidative desulfurization of liquid fuels using iron(III)-based dicationic ionic liquids, the sulfur removal capability was observed to increase with the increase of the alkyl spacer group in the cations during the initial phase of the reaction. ucl.ac.uk This suggests that the alkyl chain length can influence mass transfer and interfacial properties in such systems.

The interplay between steric and electronic effects is complex and often inseparable. In iridium-catalyzed C-H borylation of heteroarenes, the regioselectivity is governed by a combination of steric and electronic factors. umich.edu For instance, in quinolines, the substitution pattern and the electronic nature of the substituents can direct the borylation to specific positions. umich.edu Similarly, in Re(bpy)(CO)3X-type complexes for CO2 reduction, steric considerations can sometimes override electronic effects. frontiersin.org

The following tables summarize the influence of ligand structure on catalytic activity in selected systems.

Table 1: Effect of 2,6-Dialkylpyridine Ligand Structure on Pd(II)-Catalyzed Olefination

LigandSubstituent at 2,6-positionsRelative ReactivityObservationsReference
L1MethylLowIneffective, high level of Pd(0) precipitation. acs.org
L2IsopropylLowIneffective, high level of Pd(0) precipitation. acs.org
L33,3-DimethylbutylHighShowed better reactivity, ligand remained intact. acs.org
PyridineHydrogen-Used as a reference or in comparative studies. acs.org

Table 2: Influence of Alkyl Chain Length on Desulfurization Activity

Catalyst SystemAlkyl Chain LengthSulfur Removal (%) after 5 minSulfur Removal (%) at Equilibrium (after 35 min)Reference
DcILs (1-5) with FeCl3Br170~97 ucl.ac.uk
DcILs (1-5) with FeCl3Br373~97 ucl.ac.uk
DcILs (1-5) with FeCl3Br574~97 ucl.ac.uk
DcILs (1-5) with FeCl3Br776~97 ucl.ac.uk
DcILs (1-5) with FeCl3Br980~97 ucl.ac.uk

Advanced Spectroscopic and Structural Elucidation Methods

High-Field Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Analysis

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational and dynamic properties of molecules like 2,6-dipropylpyridine in solution. nih.gov Techniques such as 1D and 2D NMR, including 2D-EXSY (Exchange Spectroscopy), can reveal the presence of and interconversion between different isomers. rsc.org For sterically hindered pyridines, room temperature NMR spectra can indicate rapidly equilibrating isomers. rsc.org The analysis of chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provides detailed information about the molecule's structure and the environment of each atom. mdpi.com For instance, in substituted pyridines, the chemical shifts of the propyl groups and the pyridine (B92270) ring protons and carbons would be indicative of their specific spatial arrangements.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyridines

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
3-Butyl-2-isobutyl-5,6-dipropylpyridineCDCl₃δ 5.92 (s, 1H), 5.67 (s, 1H), 2.52 (d, J = 6.9 Hz, 2H), 2.24 (t, J = 6.6 Hz, 2H), 2.17-2.11 (m, 1H), 1.39-1.25 (m, 4H), 0.91-0.86 (m, 9H)δ 202.4, 149.8, 123.5, 47.0, 30.92, 30.89, 25.7, 22.9, 22.7, 14.2
2-Benzyl-3,4-dimethyl-5,6-diphenylpyridineCDCl₃δ 7.34-7.19 (m, 10H), δ 7.14-7.13 (m, 3H), δ 7.05- 7.03 (m, 2H), δ 4.34 (s, 2H), δ 2.25 (s, 3H), δ 2.05 (s, 3H)δ 156.9, 154.4, 145.3, 141.4, 140.0, 139.5, 134.5, 130.8, 130.1, 129.4, 128.9, 128.5, 128.2, 127.6, 127.1, 126.9, 126.2, 43.2, 17.8, 15.6

Note: Data for illustrative purposes from a related compound. rsc.org Specific data for this compound was not found.

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography provides the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs in a crystal lattice. For metal complexes of pyridine derivatives, X-ray crystallography has been used to determine the coordination geometry around the metal center and the conformation of the pyridine ligands. researchgate.netnih.govchemrevlett.com For instance, in a cobalt(II) pincer complex, the pyridine-based ligand was found to coordinate in a meridional fashion. nih.gov Similarly, the crystal structures of meso-tetrakis(difluorophenyl)porphyrins and their metal complexes have been determined, showing how the substitution pattern influences the planarity of the porphyrin ring. ias.ac.in

While a specific crystal structure for this compound was not found in the search results, the crystallographic data for related structures provide a framework for what could be expected. The data would include the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates.

Table 2: Illustrative Crystallographic Data for a Substituted Pyridine Complex

ParameterValue
Empirical FormulaC₁₄H₁₅Br₂N₂Zn
Formula Weight435.46
Crystal SystemMonoclinic
Space GroupP 21/c
a (Å)16.019(3)
b (Å)7.4640(15)
c (Å)11.896(2)
β (°)94.62(3)
Volume (ų)1416.7(5)
Z4

Note: Data from Dibromido{[(2-Pyridyl) methyl] (p- ethylphenyl)amine} Zinc. chemrevlett.com

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. chromatographyonline.com It provides structural information through the analysis of fragmentation patterns that arise from the ionization process. acdlabs.combu.edu.eg Techniques like Electron Ionization (EI) are considered "hard" ionization methods that induce significant fragmentation, yielding a characteristic fingerprint for a molecule. acdlabs.com "Soft" ionization techniques, on the other hand, result in less fragmentation and a more prominent molecular ion peak. acdlabs.com

The fragmentation of this compound would likely involve cleavage of the propyl side chains and fragmentation of the pyridine ring. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule, along with various fragment ions. By analyzing the m/z (mass-to-charge ratio) values of these fragments, the structure of the original molecule can be deduced. Orbitrap mass spectrometers are particularly powerful for these studies, allowing for multi-stage fragmentation experiments (MSⁿ) and providing high-resolution, accurate mass data to confirm the formulae of product ions. nih.gov

Table 3: Common Fragments in Mass Spectrometry of Alkylbenzenes (Analogous to Alkylpyridines)

FragmentDescription
[M-15]⁺Loss of a methyl radical (•CH₃)
[M-29]⁺Loss of an ethyl radical (•C₂H₅)
[M-43]⁺Loss of a propyl radical (•C₃H₇)
C₇H₇⁺ (m/z 91)Tropylium ion (common for compounds with a benzyl (B1604629) group)

Note: This table is illustrative of common fragmentation patterns. Specific fragmentation of this compound would need experimental determination.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. americanpharmaceuticalreview.commdpi.com IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule, such as stretching and bending of bonds. spectroscopyonline.com Raman spectroscopy, a light scattering technique, provides complementary information, particularly for non-polar bonds and symmetric vibrations. mdpi.comhoriba.com

Table 4: General Infrared Absorption Frequencies

Functional GroupVibrationFrequency Range (cm⁻¹)
C-H (alkane)Stretch2850-3000
C-H (aromatic)Stretch3000-3100
C=C (aromatic)Stretch1400-1600
C=N (in ring)Stretch~1580
C-HBend1350-1480 (alkane), 690-900 (aromatic out-of-plane)

Note: These are general ranges and the exact positions for this compound would be specific to the molecule. libretexts.org

Electronic Absorption and Emission Spectroscopy for Electronic Structure Investigations

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic structure of molecules by examining the transitions between electronic energy levels. matanginicollege.ac.in UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to an excited state. matanginicollege.ac.in For aromatic compounds like this compound, these transitions typically involve π → π* and n → π* transitions. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic properties of a compound. mlsu.ac.in

Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited singlet state back to the ground state. deltaopticalthinfilm.comcore.ac.uk The fluorescence spectrum is typically red-shifted compared to the absorption spectrum. The presence and characteristics of fluorescence depend on the molecular structure and environment. Some pyridine derivatives are known to be fluorescent.

While specific UV-Vis and fluorescence data for this compound were not found, studies on related compounds show that the absorption spectra of pyridine-containing polymers can be observed in solution and thin-film states. researchgate.net Fluorescence emission can be excitation-dependent, meaning the emission wavelength changes with the excitation wavelength. researchgate.net

Electron Paramagnetic Resonance Spectroscopy for Unpaired Electron Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and certain transition metal complexes. srce.hrwikipedia.org Since this compound in its ground state is a diamagnetic molecule with no unpaired electrons, it is EPR-silent.

However, EPR spectroscopy can be used to study systems where this compound acts as a ligand in a paramagnetic metal complex or if it is converted into a radical ion. researchgate.netcapes.gov.br In such cases, the EPR spectrum provides information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei (hyperfine coupling). srce.hr For example, when pyridine is used as an axial ligand for a Co(II) complex, the EPR spectrum shows hyperfine splitting from the coupling of the unpaired electron with the nitrogen atom of the pyridine. researchgate.net The g-factor and hyperfine coupling constants derived from the EPR spectrum are key parameters for characterizing the paramagnetic species. wikipedia.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for determining the electronic structure and energetic properties of molecules. scispace.comcecam.orgresearchgate.net DFT has become a popular tool in computational chemistry because it provides a good balance between accuracy and computational cost, making it applicable to "real systems". unipd.it These calculations can predict a variety of key chemical descriptors.

For 2,6-dipropylpyridine, DFT calculations at a level like B3LYP/6-311++G(d,p) can be used to optimize the molecular geometry and compute fundamental electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. This map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting sites of intermolecular interactions and chemical reactions. For this compound, the nitrogen atom is expected to be the most electron-rich site, while the hydrogen atoms of the propyl groups are electron-poor.

Energetic properties, such as the heat of formation and the relative energies of different conformers, can also be accurately calculated. These thermodynamic quantities are vital for understanding the stability and equilibrium of the molecule under various conditions.

Table 1: Illustrative Electronic Properties Calculated for a Substituted Piperidine Scaffold using DFT Note: This data is for 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one and serves to illustrate the types of parameters obtained from DFT calculations. nih.gov Specific values for this compound would require a dedicated computational study.

ParameterCalculated Value
HOMO Energy-5.79 eV
LUMO Energy-1.81 eV
HOMO-LUMO Gap3.98 eV
Chemical Potential (µ)-3.80 eV
Global Hardness (η)1.99 eV
Global Electrophilicity (ω)3.63 eV

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational landscapes and intermolecular interactions of molecules like this compound. researchgate.netlammps.org

The two propyl groups attached to the pyridine (B92270) ring give the molecule considerable conformational flexibility. The rotation around the C-C single bonds of these alkyl chains leads to various conformers (rotamers) with different energies. scribd.com MD simulations can explore this complex potential energy surface, identifying the most stable, low-energy conformations and the energy barriers between them. lumenlearning.comorganicchemistrytutor.com This analysis is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules. The steric hindrance caused by the bulky propyl groups is a key factor governing the accessible conformations. lumenlearning.com

MD simulations are also used to model the behavior of this compound in a condensed phase (liquid or solution). By simulating a system containing many molecules, one can study intermolecular interactions, such as van der Waals forces and, in the presence of protic solvents, hydrogen bonding. These simulations can predict bulk properties like density, diffusion coefficients, and radial distribution functions, which describe the local ordering of molecules. nih.govmdpi.com Coarse-grained MD models can be employed to simulate larger systems over longer timescales, providing insights into processes like nanoparticle formation or self-assembly. nih.gov

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be validated against experimental measurements. This synergy between theory and experiment is a powerful tool for structural elucidation. mpg.de For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov

Calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. By computing the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. Comparing this to the experimental spectrum helps confirm the molecular structure and the assignment of specific bands to particular vibrational modes (e.g., C-H stretching, ring breathing modes). For example, a study on the related molecule pyridine-2,6-dicarbonyl dichloride used DFT calculations to assign the observed FT-IR and FT-Raman bands to specific normal modes of the molecule. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. The predicted chemical shifts can be compared to experimental data to confirm structural assignments, especially for complex molecules with many non-equivalent protons and carbons. The accuracy of these predictions can be very high, with mean absolute errors for ¹H and ¹³C shifts often being less than 0.3 ppm and 2.0 ppm, respectively. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: This data is for pyridine-2,6-dicarbonyl dichloride and illustrates the validation of calculated parameters against experimental data. researchgate.net A similar analysis would be applicable to this compound.

Assignment (Mode)FT-IR (cm⁻¹)FT-Raman (cm⁻¹)Calculated (B3LYP) (cm⁻¹)
C-H stretching308830863103
C=O stretching176517681774
Ring stretching158215801589
Ring breathing100110031005
C-Cl stretching735733740

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides a powerful framework for investigating the detailed mechanisms of chemical reactions. smu.edu By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition state structures. ethz.ch The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate.

For this compound, theoretical methods can be used to study various potential reactions. For instance, the mechanism of electrophilic substitution on the pyridine ring can be elucidated. Calculations would reveal the preferred site of attack (meta to the nitrogen) and the structures and energies of the intermediates (sigma complexes) and transition states along the reaction pathway.

Computational studies can also explore the role of the molecule as a ligand in organometallic chemistry or as a catalyst. For example, if 2,6-dipylpyridine were to participate in a reaction, DFT could be used to model the entire catalytic cycle. rsc.org This involves locating all transition states and intermediates, providing a step-by-step understanding of how the catalyst facilitates the transformation from reactants to products. researchgate.net This detailed mechanistic insight is invaluable for optimizing reaction conditions and designing more efficient catalysts. rsc.org

Quantitative Structure-Activity/Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. biointerfaceresearch.com These models are built on the principle that the properties of a chemical are determined by its molecular structure. nih.gov

To build a QSAR/QSPR model, one first needs a set of molecules with known activities or properties (a training set). For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors can encode topological, electronic, or steric features of the molecule. For this compound, descriptors could include molecular weight, logP (lipophilicity), HOMO/LUMO energies, and various shape indices.

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed property. mdpi.comunistra.fr Once a statistically robust model is created and validated, it can be used to predict the properties of new, untested compounds. For 2,6-dipylpyridine, a QSPR model could be developed to predict its efficacy as a solvent extraction agent for metals or its boiling point, while a QSAR model might predict its potential toxicity or its activity as a ligand for a specific biological target.

Applications in Advanced Functional Materials and Supramolecular Science

Incorporation into Functional Polymers and Macromolecules

The integration of 2,6-dipropylpyridine and its derivatives into polymeric structures is a key strategy for imbuing macromolecules with specific functionalities. The pyridine (B92270) moiety can introduce properties such as thermal stability, controlled solubility, and coordination sites for metal ions.

One of the foundational methods for creating precursors to such polymers involves the condensation reaction of 2,6-lutidine. For instance, the dilithio-compound of 2,6-lutidine reacts with ethyl bromide to yield this compound. researchgate.netresearchgate.net This product can then be further reacted, for example, with p-hydroxybenzaldehyde to form 2,6-di-(4′-hydroxy-β-ethylstyryl)pyridine, a molecule that can serve as a monomer or functional unit in polymer synthesis. researchgate.netresearchgate.net

Derivatives of 2,6-disubstituted pyridines have been used to create novel high-temperature polymers. For example, a vinylpyridine-based phthalonitrile (B49051) monomer, 2,6-bis[3-(3,4-dicyanophenoxy)styryl]pyridine (BDSP), was synthesized through a nucleophilic substitution reaction. researchgate.net The resulting polymer demonstrated excellent thermal stability, desirable processing characteristics, and robust mechanical properties, making it suitable for high-performance applications. researchgate.net While not containing simple propyl groups, this research highlights the utility of the 2,6-disubstituted pyridine core in creating advanced polymers. The thermal properties of such polymers are critical for their application.

PropertyValueReference
Glass Transition Temperature (Tg)358–416°C researchgate.net
Char Yield at 800°C (Nitrogen)70–77% researchgate.net

Table 1: Thermal Properties of Polymers based on 2,6-distyrylpyridine derivatives.

Furthermore, functional polymers based on the related 2,6-diaminopyridine (B39239) motif have been synthesized, demonstrating tunable upper critical solution temperature (UCST) behavior in water/alcohol mixtures. rsc.org These polymers, synthesized via free radical or RAFT polymerization, show phase transition temperatures that can be controlled by polymer concentration and solvent composition, indicating their potential in applications like drug delivery and sensing. rsc.org This work underscores the versatility of the 2,6-substituted pyridine unit in designing "smart" polymers.

Building Blocks for Self-Assembled Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to construct complex, ordered structures from molecular building blocks. nih.govmpg.de The defined geometry and interaction sites of this compound and its derivatives make them excellent candidates for designing self-assembling systems.

A notable example involves pyridine-2,6-diimine-linked macrocycles which can cooperatively self-assemble into high-aspect-ratio nanotubes in the presence of small amounts of acid. nih.gov These nanotubes exhibit significant mechanical strength, with Young's moduli (1.33 GPa) higher than many synthetic polymers. nih.gov This assembly under mild conditions opens avenues for creating robust, functional nanotubes from accessible macrocyclic precursors. nih.gov

In the realm of metallo-supramolecular chemistry, pentadentate ligands incorporating a dipropyl-pyridine-2,6-dicarboxamide unit have been synthesized. researchgate.net Metallation of these ligands with silver(I) and gold(I) creates dinuclear, double-stranded complexes that act as building blocks for more complex structures, such as the first organometallic NHC-helicate upon coordination with cobalt. researchgate.net Similarly, luminescent platinum(II) complexes featuring a tridentate 2,6-bis(N-alkylbenzimidazol-2'-yl)pyridine (bzimpy) ligand have been designed as building blocks for supramolecular assemblies. hku.hk The self-assembly of these complexes is driven by a combination of platinum-platinum, π-π stacking, and hydrophobic interactions, with the resulting morphology controllable by modifying the ligand structure. hku.hk

These examples demonstrate how the rigid and well-defined coordination geometry of the 2,6-disubstituted pyridine core is instrumental in directing the formation of intricate and functional supramolecular architectures. nih.govresearchgate.nethku.hk

Design and Fabrication of Optoelectronic and Photoactive Materials

Organic optoelectronic materials are at the forefront of research for applications in devices like LEDs, solar cells, and transistors. sigmaaldrich.comresearchgate.net The tunability of their electronic properties through synthetic chemistry is a key advantage. While direct applications of this compound are emerging, its derivatives and related structures are proving to be highly effective.

For instance, diketopyrrolopyrrole (DPP) based chromophores, which are structurally related to pyridine systems, are used to synthesize conjugated small molecules for optoelectronic devices. sigmaaldrich.com By altering the molecular backbone and end-capping groups, the optoelectronic properties can be finely tuned to optimize performance in solar cells and field-effect transistors. sigmaaldrich.com Similarly, conjugated polymers containing 2,6-connected azulene (B44059) units have been developed for organic photovoltaic cells, achieving notable power conversion efficiencies. beilstein-journals.org

Material TypeKey FeaturePotential ApplicationReference
DPP-containing small moleculesTunable optoelectronic propertiesOrganic Solar Cells, FETs sigmaaldrich.com
Pyridine-2,6-diimine macrocyclesForm mechanically robust nanotubesNanofibers, Stimuli-responsive materials nih.gov
Gold(I) organometallicsPhotoactive metallo-bis(pincer) ligandMetallo-supramolecules, Photocatalysis researchgate.net
Azulene-fluorene copolymers2,6-connected azulene unitsOrganic Photovoltaics beilstein-journals.org

Table 2: Examples of Materials Incorporating 2,6-Disubstituted Pyridine Derivatives for Optoelectronic and Photoactive Applications.

Applications in Chemical Sensing and Molecular Recognition Platforms

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is fundamental to chemical sensing. chemeurope.comnju.edu.cn The structured cavity and potential interaction sites of 2,6-disubstituted pyridines make them suitable for designing selective host molecules for chemical sensors. azosensors.commdpi.com

A detailed study focused on the ionophore S,S-dipropyl pyridine-2,6-dicarbothioate, a derivative of this compound. acs.org This molecule was investigated for its ability to interact with and selectively bind silver (Ag+) ions. Potentiometry and electrospray mass spectrometry studies confirmed the formation of both 1:1 and 1:2 metal-to-ligand complexes in methanol. acs.org Although the formation constants were modest, the high selectivity for Ag+ observed in a PVC-based sensor implies that its affinity for other metal ions is significantly lower, making it a promising candidate for silver-selective electrodes. acs.org However, the study also noted that the ionophore structure can degrade in the presence of reactive metal ions like Ag+, Hg2+, and Pb2+. acs.org

In a different application, the steric bulk of this compound makes it a useful probe molecule in catalysis research. It has been used to study the location of catalytically active acid sites on the external surface of zeolites, such as those with an MWW structure. unimi.it Because of its size, it interacts preferentially with acid sites on the outer surface of the zeolite crystals, allowing researchers to distinguish them from sites within the micropores. unimi.it This helps in understanding how these catalysts function in reactions like the alkylation of benzene (B151609) with propylene. unimi.it

Strategies for Tailoring Material Functionality through this compound Integration

The functionality of advanced materials can be precisely tailored by strategically incorporating the this compound unit or its derivatives. The synthetic accessibility and the tuneable nature of the pyridine core allow for a range of modification strategies.

One primary strategy is copolymerization . By incorporating monomers containing the this compound moiety into a polymer backbone, the properties of the resulting macromolecule, such as thermal stability, solubility, and ion-binding capability, can be systematically altered. researchgate.netrsc.orgbeilstein-journals.org For example, introducing vinylpyridine-based units can lead to high-temperature resistant polymers. researchgate.net

Another strategy involves using the pyridine derivative as a supramolecular building block . The directional coordination bonds of the pyridine nitrogen or functional groups at the 2- and 6-positions can be used to direct the self-assembly of complex architectures like nanotubes and metallo-helicates. nih.govresearchgate.net The functionality is then an emergent property of the final supramolecular structure, such as high mechanical strength or specific catalytic activity. nih.govresearchgate.net

Post-polymerization functionalization offers another route. A polymer with reactive side chains can be modified with this compound-containing molecules. This allows for the introduction of specific recognition or catalytic sites onto a pre-existing polymer scaffold. mdpi.com

Finally, the synthesis of discrete functional molecules for specific applications like chemical sensing is a key strategy. acs.org By modifying the propyl side chains or introducing other functional groups (e.g., thiols, amides), the molecule's selectivity and sensitivity towards a particular analyte can be optimized. acs.org This molecular-level design is crucial for creating highly effective sensors and recognition platforms. mdpi.comacs.org These strategies highlight the versatility of this compound as a modular component in the toolbox of materials chemistry.

Future Research Trajectories and Emerging Paradigms

Exploration of Unconventional Synthetic Strategies

The development of novel and efficient synthetic routes to access substituted pyridines is a cornerstone of organic chemistry. While classical methods exist, future research is increasingly focused on unconventional strategies that offer improved selectivity, atom economy, and functional group tolerance. For 2,6-dipropylpyridine, this involves moving beyond traditional condensation reactions and exploring modern catalytic approaches.

One promising avenue is the continued development of metal-free synthesis. For instance, radical 6-endo addition reactions, which can be used to construct versatile pyridines from simple precursors like cyclopropylamides and alkynes, represent a significant departure from classical methods. Such strategies, which avoid the need for transition metal catalysts, are highly sought after in pharmaceutical and materials science to prevent metal contamination in final products.

Another area of exploration is the use of multi-component reactions under environmentally benign conditions. Methodologies that allow for the one-pot synthesis of highly functionalized pyridines from readily available starting materials, potentially accelerated by microwave irradiation, offer a rapid and efficient pathway to complex pyridine (B92270) structures. smu.edu The principles of these reactions could be adapted for the specific synthesis of this compound derivatives by selecting appropriate aldehyde, nitrile, and active methylene (B1212753) precursors.

Furthermore, strategies based on the functionalization of the pyridine core itself are gaining traction. While methods like the Smith three-component dithiane linchpin coupling have been developed for related heterocycles, their adaptation for pyridine synthesis could provide flexible access to diverse 2,6-disubstituted analogues, including this compound. nii.ac.jp

Deeper Insights into Reaction Mechanisms and Selectivity Control

A profound understanding of reaction mechanisms is critical for controlling selectivity and designing more efficient chemical transformations. For this compound, future research will leverage advanced computational and experimental techniques to unravel the intricate details of its formation and subsequent reactions.

Computational Mechanistic Studies: Quantum mechanical cluster approaches, using methods like Density Functional Theory (DFT), are powerful tools for investigating reaction pathways. rsc.org Such computational studies can elucidate the step-by-step mechanism of substitution reactions on the pyridine ring, as demonstrated in the study of 2,6-difluoropyridine, providing insights into transition states and the role of reagents like lithium diisopropylamide. nih.gov These computational models can be applied to predict the reactivity and selectivity of this compound in various transformations, guiding experimental design. smu.edursc.org

Selectivity Control in Catalysis: The steric hindrance provided by the two propyl groups in this compound significantly influences its coordination chemistry and the selectivity of reactions at the pyridine core. Research into site-selective C-H functionalization, for example, has shown that catalyst design and reaction conditions can overcome inherent reactivity patterns. In Rhodium-catalyzed silylation of pyridines, the catalyst can exclusively control mono-silylation at the C2 position, with steric repulsion from an existing substituent preventing the formation of a 2,6-disubstituted product. Current time information in Powiat rzeszowski, PL. This principle is directly applicable to the functionalization of this compound.

Moreover, the concept of using additives to switch catalytic selectivity is a burgeoning field. In ruthenium-pincer complex-catalyzed alkyne semihydrogenation, the addition of a thiol can act as a reversible inhibitor, switching the stereoselectivity of the product from the (E)-isomer to the (Z)-isomer. acs.orgresearchgate.net Applying such "switchable catalysis" concepts to reactions involving this compound or its derivatives could enable unprecedented control over reaction outcomes.

Development of Novel Ligand Architectures for Challenging Catalytic Transformations

The pyridine scaffold is a ubiquitous component of ligands in coordination chemistry and catalysis. The specific substitution pattern of this compound offers a unique steric and electronic profile that can be harnessed to create novel ligand architectures for challenging chemical transformations.

A significant emerging paradigm is the use of this compound derivatives as bridging units in multi-dentate ligands. A key example is the development of a potentially pentadentate ligand featuring two N-heterocyclic carbene (NHC) units bridged by a dipropyl-pyridine-2,6-dicarboxamide moiety. preprints.org This architecture allows for the synthesis of complex heterobimetallic structures through site-selective metalation. preprints.org

The design of such ligands is strategic; initial coordination at one part of the ligand can be used to direct the subsequent binding of a second, different metal center. preprints.org This approach opens the door to creating sophisticated catalysts where two distinct metals can cooperate to perform tandem or orthogonal reactions. For instance, a heterobimetallic complex could combine the reactivity of a palladium center for cross-coupling with an iridium center for hydrogenation, all within a single molecular framework scaffolded by a this compound derivative. preprints.org

Future research in this area will likely focus on:

Expanding the diversity of coordinating groups attached to the this compound-dicarboxamide backbone.

Synthesizing a wider range of homo- and heterobimetallic complexes with metals from across the periodic table.

Applying these novel complexes in complex catalytic cycles , such as tandem catalysis for the efficient construction of complex organic molecules.

Ligand ComponentFunctionPotential Application
This compound CoreProvides steric bulk and defined geometryScaffolding for multi-metallic catalysts
Dicarboxamide LinkersConnects the pyridine core to other coordinating unitsFine-tuning of electronic properties
N-Heterocyclic Carbene (NHC) ArmsStrong sigma-donating ligands for metal stabilizationAnchors for catalytically active metal centers

Integration into Adaptive and Responsive Chemical Systems

A frontier in materials science is the development of "smart" materials that can adapt their properties in response to external stimuli such as temperature, light, or pH. mdpi.com The rigid, well-defined structure of the 2,6-disubstituted pyridine core makes it an attractive building block for creating such adaptive and responsive chemical systems.

Thermo-responsive Polymers: Research has shown that polymers incorporating 2,6-diaminopyridine (B39239) motifs can exhibit tunable upper critical solution temperature (UCST) behavior in water/alcohol mixtures. rsc.org This means their solubility changes dramatically with temperature. By replacing the amino groups with propyl groups, it is conceivable that new thermo-responsive polymers based on this compound could be designed. The hydrophobic nature of the propyl groups would likely modulate the phase transition temperature, offering a new handle for tuning the material's properties for applications in areas like drug delivery or microfluidics. rsc.orgmdpi.comfrontiersin.org

Photo-responsive Materials: Light is another powerful stimulus for controlling material properties due to its precise spatiotemporal control. mdpi.comnih.govspecificpolymers.com Photo-responsive molecules, or chromophores, can be incorporated into polymer chains or supramolecular assemblies. researchgate.netrsc.org While direct examples involving this compound are still emerging, the fundamental principles are well-established. For instance, azobenzene (B91143) or spiropyran units, which undergo structural changes upon irradiation, could be chemically linked to a this compound core. The steric environment created by the propyl groups could influence the kinetics and efficiency of the photo-switching process, leading to novel photo-responsive materials with unique characteristics. mdpi.com

The integration of this compound units into such systems could lead to materials with applications in:

Sensors: Where a change in the environment triggers a measurable change in the material's properties.

Controlled Release: Encapsulating a substance within a polymer matrix that releases its payload only when a specific stimulus is applied. mdpi.comnih.gov

Self-Healing Materials: Where stimuli can trigger a chemical reaction to repair damage.

Machine Learning and Artificial Intelligence Applications in this compound Research

The "fourth paradigm" of science, driven by data and artificial intelligence (AI), is beginning to revolutionize chemical research. nih.gov For a molecule like this compound, AI and machine learning (ML) offer powerful tools to accelerate discovery and deepen understanding. dinus.ac.idresearchgate.net

Prediction of Molecular Properties: Machine learning models, particularly those based on a quantitative structure-property relationship (QSPR), can predict a wide range of chemical and physical properties. researchgate.netdinus.ac.id For instance, ML models have been successfully developed to predict the basicity of pyridine derivatives and their performance as corrosion inhibitors. acs.orgdinus.ac.id By training models on datasets of substituted pyridines, researchers can accurately predict properties of new, untested compounds like novel this compound derivatives, saving significant time and experimental resources. researchgate.netresearchgate.net These predictive models can screen virtual libraries of compounds to identify candidates with desired characteristics, such as optimal electronic properties for a catalytic application.

AI/ML ApplicationRelevance to this compoundResearch Impact
Property Prediction Predicting pKb, redox potential, solubility, etc.Accelerates screening of new derivatives.
Synthesis Planning AI-driven retrosynthesis to find optimal synthetic routes. preprints.orgnih.govresearchgate.netnih.govReduces development time for complex analogues.
Mechanism Elucidation Assisting in the analysis of complex reaction networks.Provides deeper understanding of reactivity and selectivity.
Generative Models Designing novel ligand structures with desired properties.Spurs innovation in catalyst and materials design.

Q & A

Q. What criteria should guide the selection of this compound as a ligand in novel catalytic systems versus established alternatives?

  • Methodological Answer : Evaluate ligand performance using the "TON-TOF-Scope" framework: Turnover Number (TON), Turnover Frequency (TOF), and substrate scope. Benchmark against ligands like 2,2'-bipyridine or terpyridines in analogous reactions. Prioritize systems where steric bulk enhances selectivity without sacrificing activity .

Q. How can machine learning models improve the prediction of this compound’s physicochemical properties?

  • Methodological Answer : Train models on datasets (e.g., PubChem, ChEMBL) using descriptors like molecular weight, logP, and topological polar surface area (TPSA). Validate with leave-one-out cross-validation (LOOCV) and external test sets. Open-source tools (RDKit, DeepChem) enable feature engineering and hyperparameter tuning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.